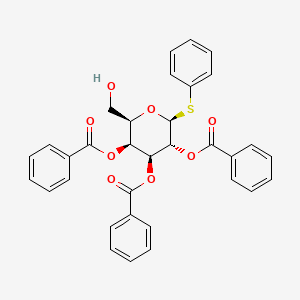
phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside is a synthetic carbohydrate derivative. It belongs to the class of thioglycosides, which are widely used in glycosylation reactions due to their stability and reactivity. This compound is often utilized in the synthesis of complex oligosaccharides and glycoconjugates, which are important in various biological processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which is transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside through a series of steps involving benzylation and thiolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl protecting groups.
Substitution: The thiophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, deprotected galactopyranosides, and various substituted derivatives.
Scientific Research Applications
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific glycosylation patterns.
Mechanism of Action
The mechanism of action of phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside involves its role as a glycosyl donor. The thiophenyl group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The compound’s reactivity is influenced by the protecting groups and the nature of the nucleophile, allowing for selective glycosylation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-beta-D-glucopyranoside
- Phenyl 2,3,4,6-tetra-O-benzyl-1-seleno-beta-D-galactopyranoside
Uniqueness
Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside is unique due to its specific benzoyl protecting groups, which provide stability and influence its reactivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of selectivity and efficiency .
Properties
Molecular Formula |
C33H28O8S |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl] benzoate |
InChI |
InChI=1S/C33H28O8S/c34-21-26-27(39-30(35)22-13-5-1-6-14-22)28(40-31(36)23-15-7-2-8-16-23)29(41-32(37)24-17-9-3-10-18-24)33(38-26)42-25-19-11-4-12-20-25/h1-20,26-29,33-34H,21H2/t26-,27+,28+,29-,33+/m1/s1 |
InChI Key |
NEFOOVSJKFYXPY-AZLQSNHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
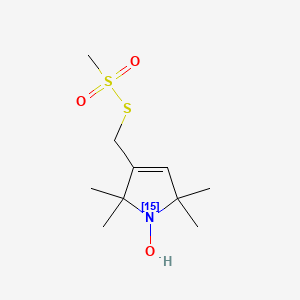
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
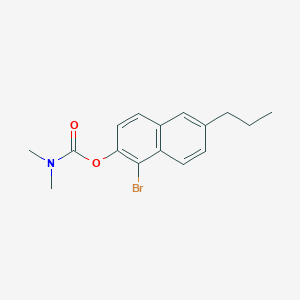
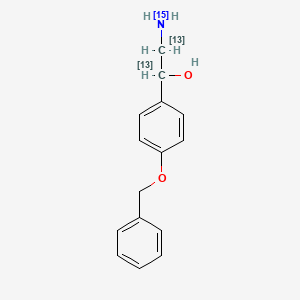
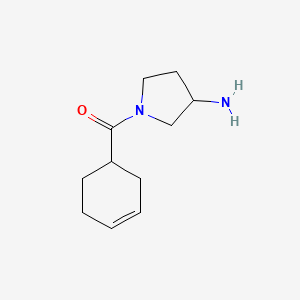
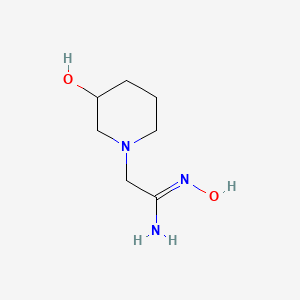
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
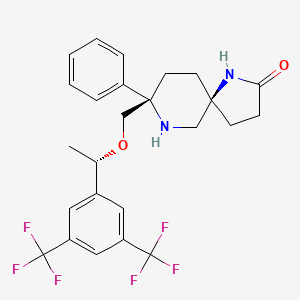
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)

